REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[C:5](C#N)=[CH:6][CH2:7][CH:8]([CH3:10])[CH3:9])C.C(OCC)(=O)[CH2:15][C:16]([O:18]CC)=[O:17]>>[CH2:7]([CH:6]([CH2:5][C:4]([OH:3])=[O:13])[CH2:15][C:16]([OH:18])=[O:17])[CH:8]([CH3:9])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CCC(C)C)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |